molecular formula C19H19N3O3S2 B2698049 Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate CAS No. 354554-86-2

Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No. B2698049
CAS RN: 354554-86-2
M. Wt: 401.5
InChI Key: UHRAIYUIEYWYRP-UHFFFAOYSA-N
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Description

“Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate” is a complex organic compound. It contains a thiophene moiety, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, containing multiple rings and functional groups. It includes a thiophene ring, a naphthyridine ring, a cyano group, a sulfanyl group, and a methyl ester group .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, like the one in this compound, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Continuous Flow Synthesis

In a study by Tadić et al., six 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones were synthesized using a continuous flow microreactor system. The syntheses were conducted at room temperature, and the results were compared to classical batch syntheses. By optimizing the flow rates of reactant solutions, they achieved satisfactory yields (approximately 60%) for 3-cyano-4,6-dimethyl-2-pyridone and 3-cyano-6-hydroxy-4-methyl-2-pyridone. These compounds find applications in the pharmaceutical and dye industries .

Antiproliferative Activity

Compound 4a, derived from the mentioned molecule, exhibited mild to moderate growth inhibitory activity against various tumor cell lines. Notably, it influenced non-small cell lung and CNS cell lines, suggesting potential antitumor properties .

Nuclear Features and Cytotoxicity

Compounds related to this structure induced various nuclear features, including chromatin fragmentation and condensation. These observations hint at potential cytotoxic effects, although further investigations are warranted .

Industrial Applications

The presented method for synthesizing 2-pyridone-based molecules in a continuous flow system holds promise for industrial production. Its efficiency and rapid synthesis time make it attractive for large-scale applications .

Future Directions

Thiophene and its derivatives, including this compound, have shown a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

methyl 4-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-22-6-5-15-14(10-22)18(16-4-3-7-26-16)13(9-20)19(21-15)27-11-12(23)8-17(24)25-2/h3-4,7H,5-6,8,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRAIYUIEYWYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)CC(=O)OC)C#N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate

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